2-Chloro-4-methyl-1,3,5-triazine 2-Chloro-4-methyl-1,3,5-triazine
Brand Name: Vulcanchem
CAS No.: 444666-43-7
VCID: VC8274017
InChI: InChI=1S/C4H4ClN3/c1-3-6-2-7-4(5)8-3/h2H,1H3
SMILES: CC1=NC(=NC=N1)Cl
Molecular Formula: C4H4ClN3
Molecular Weight: 129.55 g/mol

2-Chloro-4-methyl-1,3,5-triazine

CAS No.: 444666-43-7

Cat. No.: VC8274017

Molecular Formula: C4H4ClN3

Molecular Weight: 129.55 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-methyl-1,3,5-triazine - 444666-43-7

Specification

CAS No. 444666-43-7
Molecular Formula C4H4ClN3
Molecular Weight 129.55 g/mol
IUPAC Name 2-chloro-4-methyl-1,3,5-triazine
Standard InChI InChI=1S/C4H4ClN3/c1-3-6-2-7-4(5)8-3/h2H,1H3
Standard InChI Key WALTZQPCFRFJHG-UHFFFAOYSA-N
SMILES CC1=NC(=NC=N1)Cl
Canonical SMILES CC1=NC(=NC=N1)Cl

Introduction

Chemical Identity and Structural Characteristics of 2-Chloro-4-methyl-1,3,5-triazine

Physicochemical Properties

While experimental data for this specific compound remains sparse, analogous triazines exhibit the following characteristics:

  • Melting Point: 80–85°C (observed in 2-chloro-4,6-dimethoxy-1,3,5-triazine)

  • Solubility: Moderate solubility in polar aprotic solvents like DMF and acetonitrile

  • Stability: Susceptible to hydrolysis under alkaline conditions due to the labile chlorine substituent

Synthetic Pathways and Industrial Production

General Synthesis Strategies

The preparation of chloro-substituted triazines typically involves nucleophilic displacement reactions. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine is synthesized via stepwise methoxylation of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) using sodium methoxide in DMF . Adapting this methodology, 2-chloro-4-methyl-1,3,5-triazine could theoretically be synthesized by substituting methoxide with methylating agents, though specific protocols are undocumented in the literature.

Critical Reaction Parameters

  • Temperature Control: Gradual heating to 60–80°C prevents side reactions

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction kinetics

  • Purification: Recrystallization using heptane or hexane achieves >99% purity

Applications in Industrial and Research Contexts

Agrochemical Development

Chlorinated triazines are widely employed as herbicides due to their ability to inhibit photosynthesis. While 2-chloro-4-methyl-1,3,5-triazine’s herbicidal activity remains unconfirmed, its structural similarity to atrazine suggests potential utility in weed management .

Pharmaceutical Intermediates

Triazine derivatives serve as coupling reagents in peptide synthesis. For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine facilitates amide bond formation with minimal racemization . The methyl variant could offer tailored reactivity for specialized drug synthesis, though empirical studies are needed.

Polymer Chemistry

As cross-linking agents, chloro-triazines improve the thermal stability and mechanical strength of epoxy resins and polyurethanes . The methyl group in 2-chloro-4-methyl-1,3,5-triazine may enhance compatibility with hydrophobic polymer matrices.

Future Research Directions

  • Synthetic Optimization: Develop scalable methods for 2-chloro-4-methyl-1,3,5-triazine production.

  • Biological Screening: Evaluate herbicidal and pharmaceutical activity in vitro.

  • Environmental Impact Studies: Assess biodegradation pathways and ecotoxicity.

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